molecular formula C16H18N2O B14211648 N-(4-butylpyridin-3-yl)benzamide CAS No. 764654-37-7

N-(4-butylpyridin-3-yl)benzamide

Cat. No.: B14211648
CAS No.: 764654-37-7
M. Wt: 254.33 g/mol
InChI Key: RNBSPBYBMUUXPD-UHFFFAOYSA-N
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Description

N-(4-butylpyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide group attached to a pyridine ring, which is further substituted with a butyl group at the 4-position. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylpyridin-3-yl)benzamide can be achieved through the direct condensation of 4-butyl-3-aminopyridine with benzoic acid or its derivatives. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to enhance the efficiency and yield of the reaction . This method is considered green and eco-friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-butylpyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-κB activation and induce apoptosis through separate mechanisms . The compound may inhibit the breakdown of IκB, thereby preventing NF-κB activation, which is crucial for cell survival and proliferation. Additionally, it may induce apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylpyridin-3-yl)benzamide stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the pyridine ring offers versatility for further functionalization and derivatization, making it a valuable compound for various applications.

Properties

CAS No.

764654-37-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(4-butylpyridin-3-yl)benzamide

InChI

InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)18-16(19)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19)

InChI Key

RNBSPBYBMUUXPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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